molecular formula C17H20N2O4S B5704350 1,3-Bis(2,4-dimethoxyphenyl)thiourea

1,3-Bis(2,4-dimethoxyphenyl)thiourea

Cat. No.: B5704350
M. Wt: 348.4 g/mol
InChI Key: YIFHJZLLCBQDCC-UHFFFAOYSA-N
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Description

1,3-Bis(2,4-dimethoxyphenyl)thiourea is an organosulfur compound with the chemical formula C17H20N2O4S. This compound belongs to the class of thioureas, which are characterized by the presence of a thiocarbonyl group (C=S) bonded to two nitrogen atoms. Thioureas are known for their diverse biological activities and applications in various fields, including chemistry, biology, medicine, and industry .

Preparation Methods

The synthesis of 1,3-Bis(2,4-dimethoxyphenyl)thiourea typically involves the reaction of 2,4-dimethoxyaniline with carbon disulfide (CS2) in the presence of a base, followed by the addition of an appropriate amine. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.

Chemical Reactions Analysis

1,3-Bis(2,4-dimethoxyphenyl)thiourea undergoes various chemical reactions, including:

Scientific Research Applications

1,3-Bis(2,4-dimethoxyphenyl)thiourea has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,3-Bis(2,4-dimethoxyphenyl)thiourea involves its interaction with molecular targets such as enzymes and receptors. The compound can form strong hydrogen bonds and coordinate with metal ions, affecting the activity of enzymes and other proteins. These interactions can lead to the inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

1,3-Bis(2,4-dimethoxyphenyl)thiourea can be compared with other thiourea derivatives, such as:

    1,3-Bis(3,4-dichlorophenyl)thiourea: Known for its higher inhibitory potency against certain cancer cell lines.

    1,3-Bis(2,6-dimethylphenyl)thiourea: Exhibits different biological activities due to the presence of methyl groups.

    1,1′-(ethane-1,2-diyl)bis(3-phenylthiourea): Used in coordination chemistry and exhibits unique thermal properties. The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical reactivity and biological activity.

Properties

IUPAC Name

1,3-bis(2,4-dimethoxyphenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O4S/c1-20-11-5-7-13(15(9-11)22-3)18-17(24)19-14-8-6-12(21-2)10-16(14)23-4/h5-10H,1-4H3,(H2,18,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIFHJZLLCBQDCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=S)NC2=C(C=C(C=C2)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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